(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride
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Overview
Description
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H11ClFNO2S and a molecular weight of 203.66 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methanesulfonyl fluoride group. This compound is typically used in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride involves the reaction of pyrrolidine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups, while oxidation and reduction reactions result in changes to the oxidation state of the compound .
Scientific Research Applications
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- (Pyrrolidin-3-yl)methanesulfonyl chloride
- (Pyrrolidin-3-yl)methanesulfonyl bromide
- (Pyrrolidin-3-yl)methanesulfonyl iodide
Uniqueness
(Pyrrolidin-3-yl)methanesulfonyl fluoride hydrochloride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability compared to its chloride, bromide, and iodide counterparts. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Properties
IUPAC Name |
pyrrolidin-3-ylmethanesulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5-1-2-7-3-5;/h5,7H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZXFVLYREUGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS(=O)(=O)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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